3-methylcyclohexyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclohexyl methanesulfonate typically involves the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methylcyclohexanol+Methanesulfonyl chloride→3-Methylcyclohexyl methanesulfonate+HCl
Industrial Production Methods
the general principles of esterification and sulfonation reactions are likely employed, with considerations for scalability, cost-effectiveness, and safety .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 3-methylcyclohexanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide as the nucleophile would yield 3-methylcyclohexyl iodide.
Hydrolysis: The major products are 3-methylcyclohexanol and methanesulfonic acid.
Scientific Research Applications
3-Methylcyclohexyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules for research purposes .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl methanesulfonate
- 2-Methylcyclohexyl methanesulfonate
- 4-Methylcyclohexyl methanesulfonate
Uniqueness
3-Methylcyclohexyl methanesulfonate is unique due to the presence of the methyl group at the 3-position of the cyclohexyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other cyclohexyl methanesulfonates .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Properties
IUPAC Name |
(3-methylcyclohexyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEAINHKOPMWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.